

In Vitro Characterization of Desmethyl-WEHI-345 Analog: A Technical Guide

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Compound of Interest

Compound Name: Desmethyl-WEHI-345 analog

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Abstract

This technical guide provides an in-depth overview of the in vitro characterization of a **Desmethyl-WEHI-345 analog**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). While specific quantitative data for the desmethyl analog is not extensively available in public literature, this document leverages the comprehensive characterization of its parent compound, WEHI-345, to provide a detailed framework for its evaluation. WEHI-345 is a key modulator of the nucleotide-binding oligomerization domain (NOD) signaling pathway, playing a crucial role in the innate immune response.^{[1][2]} This guide will cover its mechanism of action, biochemical and cellular activity, and kinase selectivity. Detailed experimental protocols for relevant assays are provided to enable researchers to conduct their own investigations.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.^{[1][3]} Upon recognition of bacterial peptidoglycan fragments, NOD receptors recruit and activate RIPK2, leading to the ubiquitination of RIPK2 and subsequent activation of the NF- κ B and MAPK signaling pathways.^[4] This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial

infections. However, dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory diseases, making RIPK2 an attractive therapeutic target.

WEHI-345 is a potent and selective ATP-competitive inhibitor of RIPK2.^{[2][5]} Its analog, Desmethyl-WEHI-345, is presumed to share a similar mechanism of action. This guide details the in vitro characterization of WEHI-345 as a proxy for its desmethyl analog, providing a comprehensive resource for researchers in the field.

Mechanism of Action

WEHI-345 and its analogs are Type I kinase inhibitors that bind to the ATP-binding pocket of RIPK2.^[6] By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation and activation of RIPK2. This inhibition leads to a delay in RIPK2 ubiquitination and subsequent downstream NF- κ B activation upon NOD stimulation.^{[2][7][8]} While it may only delay the activation of NF- κ B, this is sufficient to prevent the production of inflammatory cytokines.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of WEHI-345. It is anticipated that the **Desmethyl-WEHI-345 analog** will exhibit a similar, though not identical, activity profile.

Table 1: Biochemical Potency of WEHI-345 against RIPK2

Parameter	Value	Assay Type	Reference
IC ₅₀	130 nM	In vitro kinase assay	^[5]
K _d	46 nM	Binding assay	^[5]

Table 2: Kinase Selectivity Profile of WEHI-345

Kinase	Kd (nM)	Selectivity vs. RIPK2	Reference
RIPK2	46	-	[5]
RIPK1	>10,000	>217-fold	[5]
RIPK4	>10,000	>217-fold	[5]
RIPK5	>10,000	>217-fold	[5]
Panel of 95 other kinases	>1,000	>21-fold	[5]

Table 3: Cellular Activity of WEHI-345

Assay	Cell Line	Stimulant	Readout	Effect of WEHI-345	Reference
RIPK2 Phosphorylation	BMDMs	MDP	p-RIPK2 (Ser176)	Reduction in phosphorylation	[5]
Cytokine Transcription	BMDMs	MDP	TNF & IL-6 mRNA	Dose-dependent reduction	[5]
NF-κB Target Gene Expression	THP-1	MDP	TNF, IL-8, IL-1β, A20 mRNA	Dose-dependent reduction	[5][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay (Biochemical)

This protocol is adapted from established methods for measuring the activity of purified kinases.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against RIPK2.

Materials:

- Recombinant human RIPK2
- Kinase substrate (e.g., myelin basic protein)
- [γ -³²P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
- Test compound (**Desmethyl-WEHI-345 analog**) at various concentrations
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing recombinant RIPK2 and the kinase substrate in the kinase reaction buffer.
- Add the test compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding [γ -³²P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ -³²P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.

- Calculate the percentage of inhibition at each compound concentration relative to a DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based NOD2 Signaling Assay (HEK-Blue™ NOD2)

This protocol utilizes a commercially available reporter cell line to measure the activation of the NOD2 signaling pathway.

Objective: To assess the ability of a test compound to inhibit NOD2-mediated NF-κB activation.

Materials:

- HEK-Blue™ NOD2 cells (InvivoGen)
- HEK-Blue™ Detection medium (InvivoGen)
- L18-MDP (NOD2 agonist)
- Test compound (**Desmethyl-WEHI-345 analog**) at various concentrations
- 96-well plates

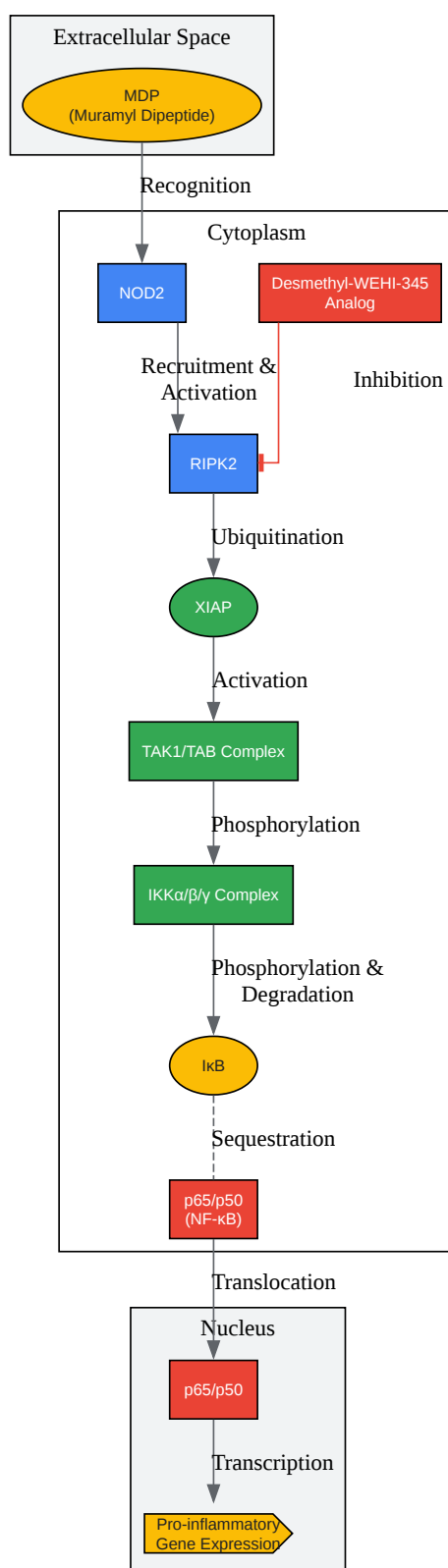
Procedure:

- Seed HEK-Blue™ NOD2 cells in a 96-well plate and incubate overnight.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with L18-MDP.
- Incubate the cells for 24 hours.
- Transfer the supernatant to a new 96-well plate containing HEK-Blue™ Detection medium.
- Incubate for 1-4 hours and measure the absorbance at 620-655 nm.

- The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF- κ B inducible promoter.
- Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Visualizations

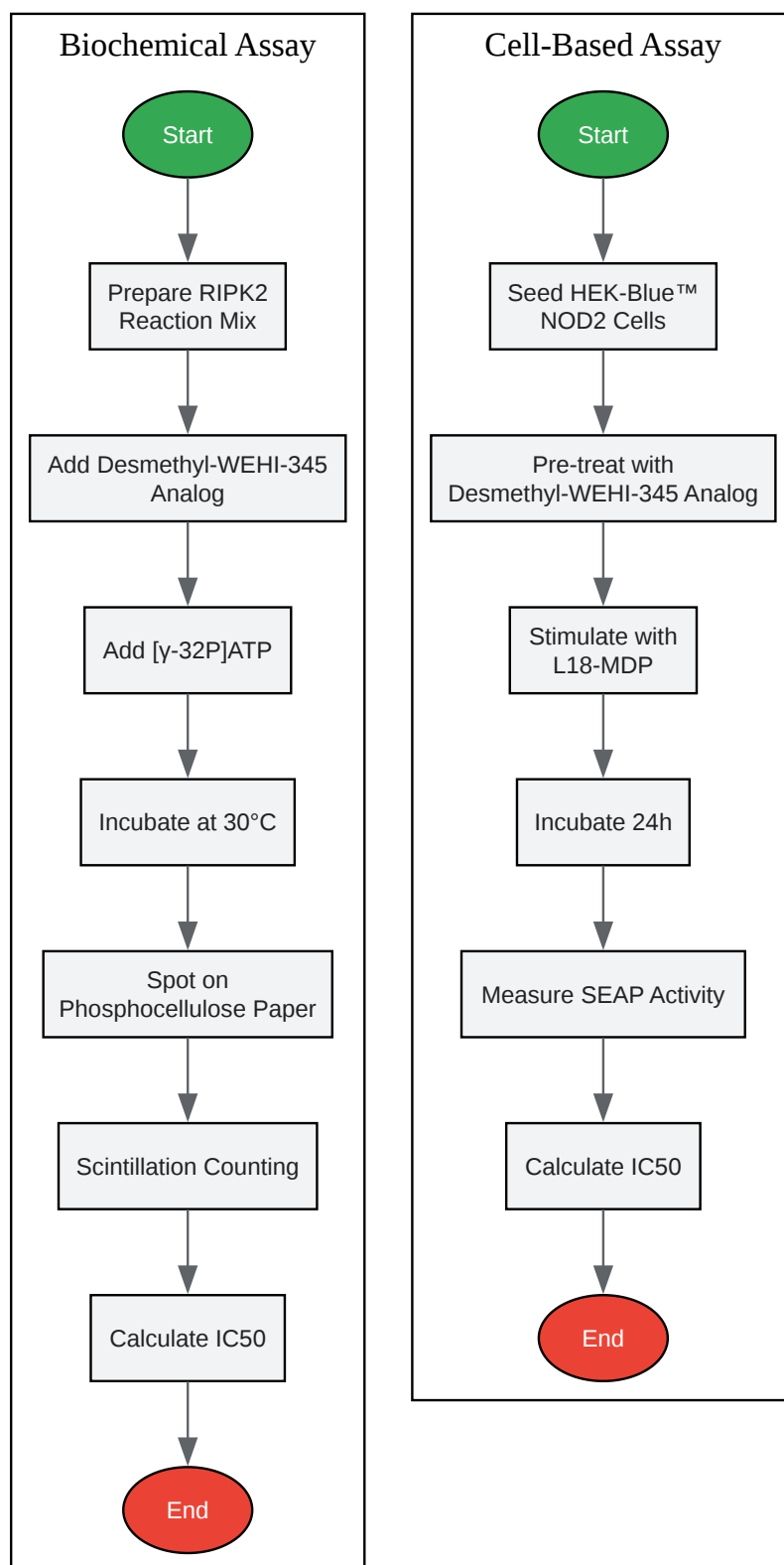
Signaling Pathway Diagram



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Caption: NOD2 signaling pathway and the inhibitory action of **Desmethyl-WEHI-345 analog**.

Experimental Workflow Diagram



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Caption: Workflow for in vitro biochemical and cell-based characterization.

Conclusion

The **Desmethyl-WEHI-345 analog** represents a promising tool for the investigation of NOD2-RIPK2 signaling and holds potential as a therapeutic agent for inflammatory diseases. While direct characterization data for this specific analog is limited, the extensive information available for the parent compound, WEHI-345, provides a robust foundation for its study. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to further elucidate the in vitro properties of Desmethyl-WEHI-345 and similar RIPK2 inhibitors. Further studies are warranted to determine the specific quantitative differences in potency and selectivity between WEHI-345 and its desmethyl analog.

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